

# PF 670462-d11: Technical Specifications & Bioanalytical Applications

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## Compound of Interest

Compound Name: PF 670462-d11

CAS No.: 1794885-93-0

Cat. No.: B589042

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## Executive Summary

**PF 670462-d11** is the deuterated isotopologue of PF-670462, a potent and selective inhibitor of Casein Kinase 1 delta (CK1 $\delta$ ) and epsilon (CK1 $\epsilon$ ). Its primary application is as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By incorporating 11 deuterium atoms into the cyclohexyl moiety, this compound provides a distinct mass shift (+11 Da) while retaining the chromatographic behavior and extraction efficiency of the parent analyte, ensuring high-precision normalization for matrix effects and recovery losses in complex biological matrices.

## Chemical Identity & Structural Analysis

The distinction between the parent compound and the d11-variant lies in the isotopic labeling of the cyclohexyl ring. This modification is metabolically stable under standard bioanalytical processing conditions, preventing deuterium-hydrogen exchange (D/H exchange) that could compromise quantitation.

## Technical Specifications Table

Feature	Parent Compound (PF-670462)	Deuterated Standard (PF-670462-d11)
CAS Number	950912-80-8 (2HCl)	1794885-93-0
IUPAC Name	4-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine	4-[1-(cyclohexyl-d11)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine
Molecular Formula	C <sub>19</sub> H <sub>20</sub> FN <sub>5</sub> [1][2][3][4][5] · 2HCl	C <sub>19</sub> H <sub>9</sub> D <sub>11</sub> FN <sub>5</sub> · 2HCl
Molecular Weight	410.32 g/mol (Salt) / 337.40 g/mol (Free Base)	~421.38 g/mol (Salt) / ~348.48 g/mol (Free Base)
Mass Shift	Reference Mass	+11 Da (Shifted Precursor)
Solubility	DMSO (100 mM), Water (100 mM)	DMSO (Recommended), Methanol
Appearance	Off-white solid	Off-white to pale yellow solid

## Structural Logic & Isotopic Integrity

The d11 designation refers to the full deuteration of the cyclohexyl ring attached to the N1 position of the imidazole core.

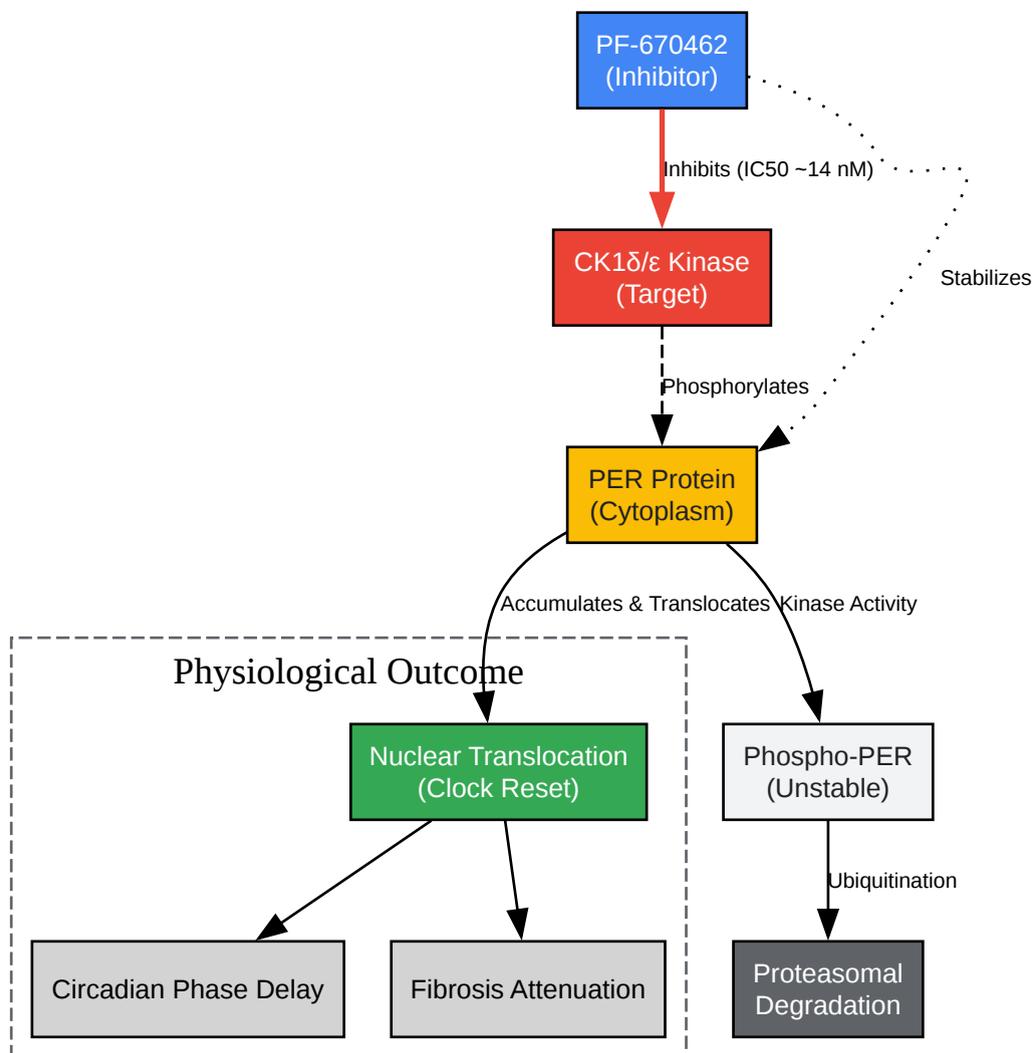
- **Why the Cyclohexyl Ring?** This aliphatic ring is chemically inert relative to the labile protons on the pyrimidine amine. Labeling here ensures the deuterium atoms are not lost during ionization or extraction, a critical requirement for a reliable IS.

## Mechanism of Action: The CK1 Signaling Pathway

To understand the biological context of samples being analyzed (often circadian rhythm studies or fibrosis models), researchers must grasp the pathway PF-670462 modulates.

**Core Mechanism:** PF-670462 inhibits CK1 $\delta/\epsilon$ , preventing the phosphorylation of PER (Period) proteins. Under normal conditions, phosphorylated PER is targeted for degradation, regulating the speed of the circadian clock. Inhibition stabilizes PER, causing nuclear retention and a phase delay in circadian rhythms.

## Pathway Visualization (Graphviz)



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Caption: Schematic of PF-670462 mechanism. Inhibition of CK1 prevents PER phosphorylation, leading to nuclear accumulation and circadian phase shifts.

## Bioanalytical Protocol: LC-MS/MS Workflow

This section details a self-validating workflow for quantifying PF-670462 in plasma using **PF 670462-d11**.

### A. Stock Solution Preparation

- Solvent: Dissolve **PF 670462-d11** in 100% DMSO to create a 1 mg/mL primary stock.

- Reasoning: The free base and HCl salt are highly soluble in DMSO. Avoid aqueous buffers for long-term storage to prevent hydrolysis or precipitation.
- Storage: Aliquot into amber glass vials and store at -80°C. Stability is typically >1 year.
- Working Solution: Dilute the stock with 50:50 Methanol:Water to a concentration of 100–500 ng/mL for use as the spiking solution during extraction.

## B. Sample Extraction (Protein Precipitation)

A simple protein precipitation (PPT) is recommended over Liquid-Liquid Extraction (LLE) to maximize recovery of this polar basic compound.

- Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 96-well plate.
- IS Addition: Add 150 µL of Acetonitrile containing **PF 670462-d11** (200 ng/mL).
  - Causality: The high organic content precipitates proteins while simultaneously introducing the IS. The d11 analog will bind to the matrix and plastic surfaces identically to the analyte, correcting for adsorption losses.
- Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 x g for 15 min at 4°C.
- Transfer: Transfer 100 µL of supernatant to a fresh plate. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

## C. LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes.

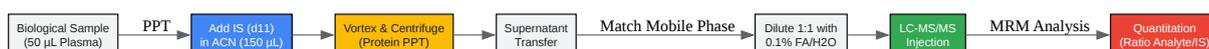
Mass Transitions (MRM):

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Note
PF-670462	338.2 [M+H] <sup>+</sup>	255.1	~25-30	Loss of Cyclohexyl (83 Da)

| **PF 670462-d11** | 349.3 [M+H]<sup>+</sup> | 255.1 | ~25-30 | Loss of Cyclohexyl-d11 (94 Da) |

- Critical Note on Crosstalk: The product ion (255.1) is the same for both analyte and IS because the fragmentation involves the loss of the labeled cyclohexyl ring.
  - Risk:[4] If chromatographic separation is poor, source fragmentation of the d11 parent could contribute to the unlabeled parent signal.
  - Mitigation: Ensure baseline chromatographic separation is not required (since they are isotopes), but verify the IS purity to ensure it contains no unlabeled PF-670462. Alternatively, optimize for a less abundant transition that retains the d11 ring if background is high.

## Experimental Workflow Diagram (Graphviz)



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Caption: Step-by-step bioanalytical extraction workflow using **PF 670462-d11** as the internal standard.

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